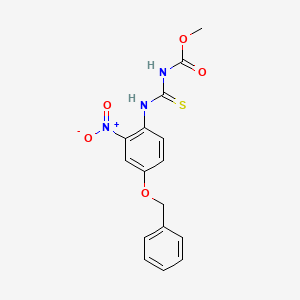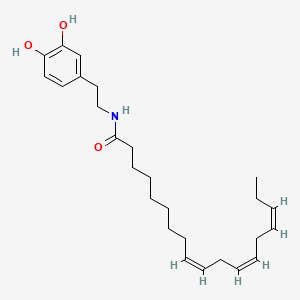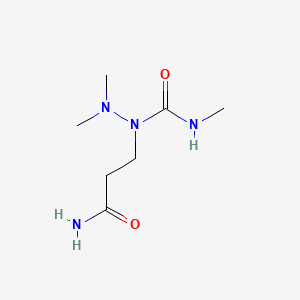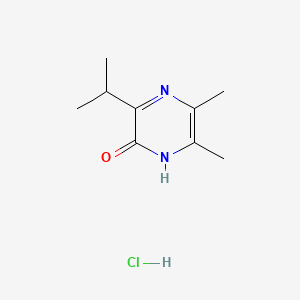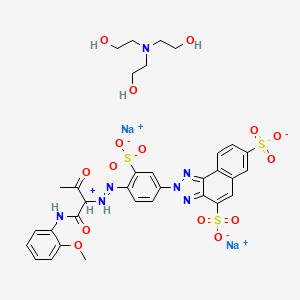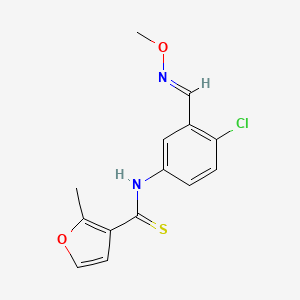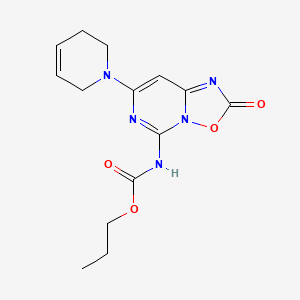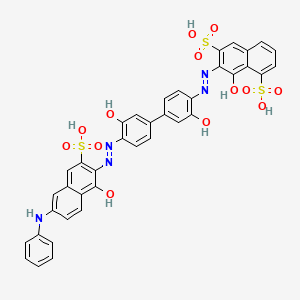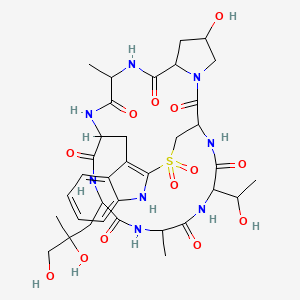
Phalloidinsulfone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phalloidinsulfone is a derivative of phalloidin, a bicyclic heptapeptide toxin found in the death cap mushroom (Amanita phalloides). Phalloidin is known for its ability to bind and stabilize filamentous actin (F-actin), preventing its depolymerization. This compound retains these properties and is used extensively in scientific research, particularly in the fields of cell biology and biochemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phalloidinsulfone can be synthesized through a series of chemical reactions starting from phalloidin. The synthesis involves the oxidation of the sulfur atom in phalloidin to form the sulfone group. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction typically requires a solvent like dichloromethane and is carried out at room temperature to avoid decomposition of the peptide structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Phalloidinsulfone undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides and other higher oxidation states.
Reduction: Reduction reactions can revert the sulfone group back to the sulfide or thiol form.
Substitution: Nucleophilic substitution reactions can occur at the sulfone group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Phalloidinsulfone is widely used in scientific research due to its ability to bind and stabilize F-actin. Some of its applications include:
Cell Biology: Used to visualize and study the cytoskeleton in fixed and permeabilized cells.
Biochemistry: Employed in assays to quantify F-actin and study actin dynamics.
Medicine: Investigated for its potential therapeutic applications in diseases involving actin dysregulation.
Industry: Utilized in the development of diagnostic tools and imaging agents.
Mecanismo De Acción
Phalloidinsulfone exerts its effects by binding to F-actin and stabilizing its structure. This binding prevents the depolymerization of actin filaments, thereby maintaining the integrity of the cytoskeleton. The molecular targets of this compound are the actin subunits within the filament, and the binding occurs at specific sites that lock the subunits in place. This stabilization affects various cellular processes, including cell motility, division, and signaling.
Comparación Con Compuestos Similares
Phalloidinsulfone is similar to other phallotoxins, such as phalloidin and jasplakinolide, which also bind and stabilize F-actin. this compound is unique in its sulfone group, which imparts different chemical properties and reactivity. This uniqueness makes it a valuable tool in research, as it can be used to study the effects of actin stabilization under different conditions.
Similar Compounds
Phalloidin: The parent compound, known for its strong binding to F-actin.
Jasplakinolide: Another actin-stabilizing compound with a different binding mechanism.
Cytochalasins: Actin-binding compounds that inhibit polymerization rather than stabilizing filaments.
This compound’s distinct chemical structure and properties make it a versatile and valuable compound in scientific research, with applications spanning various fields of study.
Propiedades
Número CAS |
84313-39-3 |
|---|---|
Fórmula molecular |
C35H48N8O13S |
Peso molecular |
820.9 g/mol |
Nombre IUPAC |
28-(2,3-dihydroxy-2-methylpropyl)-18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-12,12-dioxo-12λ6-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraene-15,21,24,26,29,32,35-heptone |
InChI |
InChI=1S/C35H48N8O13S/c1-15-27(47)38-22-10-20-19-7-5-6-8-21(19)41-33(20)57(55,56)13-24(34(53)43-12-18(46)9-25(43)31(51)37-15)40-32(52)26(17(3)45)42-28(48)16(2)36-30(50)23(39-29(22)49)11-35(4,54)14-44/h5-8,15-18,22-26,41,44-46,54H,9-14H2,1-4H3,(H,36,50)(H,37,51)(H,38,47)(H,39,49)(H,40,52)(H,42,48) |
Clave InChI |
DYDXUWVODFMNHK-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)S(=O)(=O)CC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CO)O)C)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


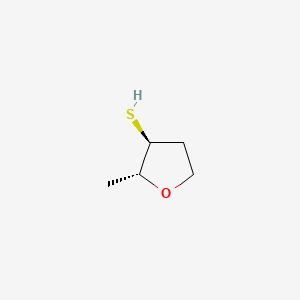

![24-hexoxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaene-2,5,8,11,14,30-hexone](/img/structure/B12756360.png)

